molecular formula C38H28CrFeO4P2 B6288978 [1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) CAS No. 67292-31-3

[1,1'-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0)

Cat. No.: B6288978
CAS No.: 67292-31-3
M. Wt: 718.4 g/mol
InChI Key: BGLTVMJQSUKOCH-UHFFFAOYSA-N
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Description

[1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0): is a complex organometallic compound that features a ferrocene backbone with two diphenylphosphino groups and a chromium center coordinated to four carbonyl ligands. This compound is known for its applications in homogeneous catalysis and its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Bis(diphenylphosphino)ferrocene]tetracarbonylchromium(0) typically involves the reaction of [1,1’-Bis(diphenylphosphino)ferrocene] with chromium hexacarbonyl. The reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) or dichloromethane. The reaction conditions usually require heating to facilitate the substitution of carbonyl ligands.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the chromium center is oxidized to higher oxidation states.

    Reduction: It can also be reduced, typically involving the reduction of the chromium center.

    Substitution: The carbonyl ligands can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Ligand substitution reactions often require the presence of a coordinating solvent and may be facilitated by heating.

Major Products:

    Oxidation: Higher oxidation state chromium complexes.

    Reduction: Lower oxidation state chromium complexes.

    Substitution: Complexes with different ligands replacing the carbonyl groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and carbonylation.

    Ligand Design: It serves as a model compound for designing new ligands with specific electronic and steric properties.

Biology and Medicine:

    Drug Development: Research is ongoing to explore its potential as a catalyst in the synthesis of pharmaceutical compounds.

Industry:

    Material Science: It is used in the development of new materials with specific electronic and magnetic properties.

Comparison with Similar Compounds

  • [1,1’-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
  • [1,1’-Bis(diphenylphosphino)ferrocene]dichloronickel(II)
  • 1,4-Bis(diphenylphosphino)butanerhodium(I) tetrafluoroborate

Uniqueness:

  • Chromium Center: The presence of a chromium center coordinated to four carbonyl ligands is unique compared to other similar compounds that may have different metal centers or ligand arrangements.
  • Catalytic Properties: The specific electronic and steric properties imparted by the ferrocene backbone and diphenylphosphino groups make it particularly effective in certain catalytic applications.

Properties

InChI

InChI=1S/2C17H14P.4CO.Cr.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;4*1-2;;/h2*1-14H;;;;;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLTVMJQSUKOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.[Cr].[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H28CrFeO4P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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